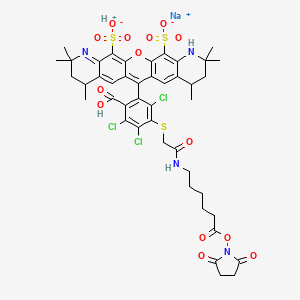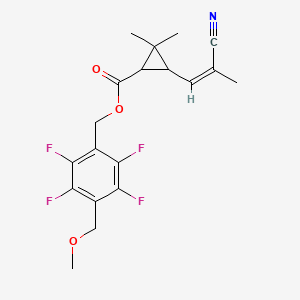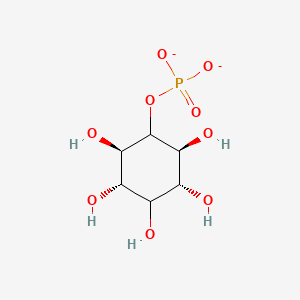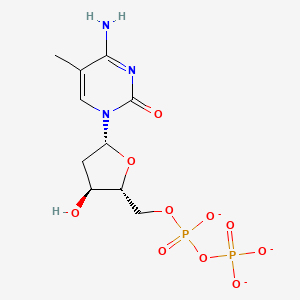
5-Methyldeoxycytidine 5'-diphosphate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyldeoxycytidine 5'-diphosphate(3-) is conjugate base of 5-methyldeoxycytidine 5'-(trihydrogen diphosphate). It is a conjugate base of a 5-methyldeoxycytidine 5'-(trihydrogen diphosphate).
Wissenschaftliche Forschungsanwendungen
Biochemical Mechanisms in Human Cells
5-Methyldeoxycytidine 5'-diphosphate plays a critical role in the salvage metabolism of DNA components. In human cells, particularly in hematopoietic cells, mechanisms are in place to prevent the reutilization of DNA 5-methylcytosine, which is important for maintaining cellular control and gene expression. This is achieved through the rapid deamination at the monophosphate level and the stringent discrimination of 5-methyldeoxycytidine monophosphate by cellular monophosphokinase(s) (Vilpo & Vilpo, 1991).
Genomic 5-methylcytosine Quantitation
A method utilizing 32P-postlabeling technique has been developed to precisely quantify the 5-methyldeoxycytidine content in genomic DNA. This method allows the measurement of 5-methyldeoxycytidine content in small or selective cell populations, making it a valuable tool for studying methylation patterns in various biological contexts (Wilson et al., 1986).
Inhibition of Ribonucleotide Reductase
5-Methyldeoxycytidine 5'-diphosphate analogs are shown to be potent inhibitors of ribonucleotide reductase, an essential enzyme in DNA synthesis. This inhibition plays a significant role in cancer treatment strategies, as these analogs interfere with the DNA synthesis pathways of cancer cells (Baker et al., 1991).
DNA Methylation and Gene Expression
The process of DNA methylation, which involves 5-methyldeoxycytidine, is crucial in regulating gene expression. Changes in the methylation patterns can have profound impacts on cellular function and differentiation, as demonstrated in studies involving human diploid fibroblasts (Holliday & Ho, 1995).
Synthesis of Modified DNA
Enzymatic methods have been developed to synthesize modified DNA, where 5-methyldeoxycytidine triphosphate serves as a precursor. This has applications in creating DNA with altered methylation patterns, which is useful in various genomic studies (Wang, Huang, & Ehrlich, 1982).
Eigenschaften
Produktname |
5-Methyldeoxycytidine 5'-diphosphate(3-) |
|---|---|
Molekularformel |
C10H14N3O10P2-3 |
Molekulargewicht |
398.18 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N3O10P2/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/p-3/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
SHFOWZBOBJJZAP-XLPZGREQSA-K |
Isomerische SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



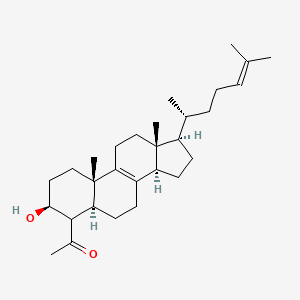
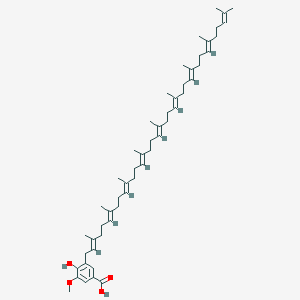
![(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263193.png)
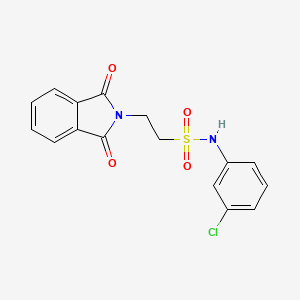

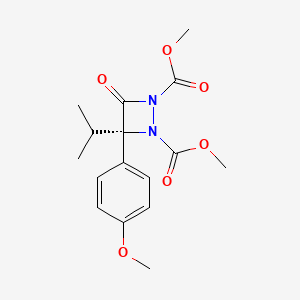
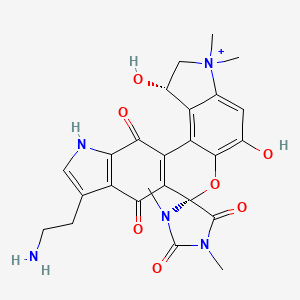
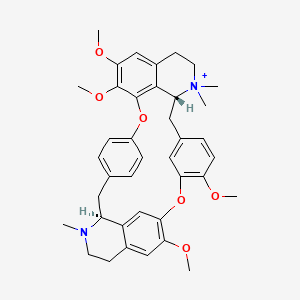
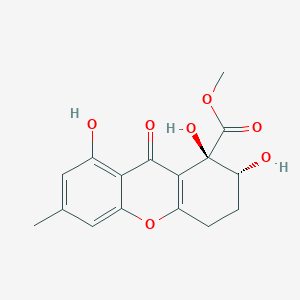

![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)
